molecular formula C7H12O B2937498 1-Bicyclo[2.1.1]hexanylmethanol CAS No. 90049-44-8

1-Bicyclo[2.1.1]hexanylmethanol

Cat. No.: B2937498
CAS No.: 90049-44-8
M. Wt: 112.172
InChI Key: DROLRKKVQRWUJY-UHFFFAOYSA-N
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Description

1-Bicyclo[2.1.1]hexanylmethanol is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its strained ring system and interesting chemical properties. The presence of a methanol group adds to its versatility, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bicyclo[2.1.1]hexanylmethanol can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method is efficient and allows for the creation of new building blocks that can be further derivatized . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and the efficient construction of bicyclic rings.

Industrial Production Methods: Industrial production of this compound typically involves scalable photochemical reactions. The use of specialized equipment, such as mercury lamps, is common, although it presents technical challenges . Advances in photochemistry and the development of more efficient catalysts are continually improving the scalability and efficiency of these production methods.

Chemical Reactions Analysis

Types of Reactions: 1-Bicyclo[2.1.1]hexanylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring system makes it particularly reactive under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohol or hydrocarbon.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or hydrocarbons.

Scientific Research Applications

1-Bicyclo[2.1.1]hexanylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bicyclo[2.1.1]hexanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLRKKVQRWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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